molecular formula C25H21NO3 B2659872 9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929402-85-7

9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2659872
CAS No.: 929402-85-7
M. Wt: 383.447
InChI Key: TYLWZTHEJADTQE-UHFFFAOYSA-N
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Description

9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and materials science. This compound features a unique structure that combines chromene and oxazine moieties, which may contribute to its distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a phenethylamine derivative with a chromene precursor, followed by cyclization in the presence of an acid catalyst to form the oxazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for precise control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound’s properties might be useful in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    9,10-dihydro-9,9-dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-acridine: Known for its use in organic electronics as a hole transport layer.

    9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene: Utilized in organic light-emitting diodes (OLEDs).

Uniqueness

9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one stands out due to its combined chromene and oxazine structure, which imparts unique chemical and physical properties

Properties

IUPAC Name

3-phenyl-9-(2-phenylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3/c27-24-20-11-12-23-21(25(20)28-16-22(24)19-9-5-2-6-10-19)15-26(17-29-23)14-13-18-7-3-1-4-8-18/h1-12,16H,13-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLWZTHEJADTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OCN1CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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